molecular formula C9H7Cl2NO3 B3445919 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid CAS No. 95262-11-6

3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid

Cat. No. B3445919
CAS RN: 95262-11-6
M. Wt: 248.06 g/mol
InChI Key: PZQOGOWPSSDQCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid is a thiazolidinedione derivative . Thiazolidinediones are known for their diverse pharmacological properties, including anticancer, antimicrobial, antidiabetic, antioxidant, and antiviral effects . This specific compound has been designed, synthesized, and evaluated for its in vitro activities.

3.

Molecular Structure Analysis

The molecular structure of 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid consists of a thiazolidine ring with an amino group attached to the 2,3-dichlorophenyl moiety. The furan-2-ylmethylidene group contributes to its overall structure .

4.

Chemical Reactions Analysis

The compound has been screened for its in vitro antibreast cancer activity using human breast adenocarcinoma cell lines (MCF-7). It also exhibits anti-inflammatory activity . Docking studies against cyclin-dependent kinase 2 (CDK2) suggest inhibitory potential .

7.

Safety and Hazards

  • Hemolysis Assay : Nonhemolytic and nontoxic effect on human blood cells .

properties

IUPAC Name

3-(2,3-dichloroanilino)-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO3/c10-5-2-1-3-6(9(5)11)12-7(13)4-8(14)15/h1-3H,4H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQOGOWPSSDQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501235384
Record name 3-[(2,3-Dichlorophenyl)amino]-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501235384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,3-Dichlorophenyl)amino]-3-oxopropanoic acid

CAS RN

95262-11-6
Record name 3-[(2,3-Dichlorophenyl)amino]-3-oxopropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95262-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2,3-Dichlorophenyl)amino]-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501235384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid
Reactant of Route 2
Reactant of Route 2
3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid
Reactant of Route 3
Reactant of Route 3
3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid
Reactant of Route 4
Reactant of Route 4
3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid
Reactant of Route 5
Reactant of Route 5
3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid
Reactant of Route 6
Reactant of Route 6
3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.